In Vivo Gastroprotective Efficacy of Grosvenorine in Rodent Model
In a rat model of indomethacin-induced gastropathy, Grosvenorine (GVN) demonstrated a clear, dose-dependent gastroprotective effect. At doses of 30 mg/kg and 60 mg/kg, GVN significantly inhibited gastric lesion incidence by 69.03% and 74.89%, respectively, compared to the disease control group [1]. This study also established a favorable safety profile, as oral administration of up to 500 mg/kg for two weeks did not produce any noticeable toxic signs [2].
| Evidence Dimension | Inhibition of gastric lesion incidence |
|---|---|
| Target Compound Data | Grosvenorine (GVN) 30 mg/kg: 69.03% inhibition; GVN 60 mg/kg: 74.89% inhibition |
| Comparator Or Baseline | Indomethacin (30 mg/kg) + Normal Saline (Disease Control) |
| Quantified Difference | GVN 30 mg/kg reduced lesion incidence by 69.03%; GVN 60 mg/kg reduced lesion incidence by 74.89% relative to the untreated disease group. |
| Conditions | Sprague-Dawley rat model of indomethacin-mediated gastropathy |
Why This Matters
This provides quantifiable in vivo efficacy and safety data for an application where generic antioxidant claims are insufficient, supporting its selection for gastrointestinal research and nutraceutical development.
- [1] Ahmed, K. A. A., Alqaisi, K. M., Jabbar, A. A., Ismail, P. A., Ibrahim, N. A., Althagbi, H. I., ... & Hameed Al-Dabhawi, A. (2025). Grosvenorine (Monk Fruit flavonoid) Attenuates Indomethacin-mediated Gastropathy in Vivo: Role of P53/Bcl-2, Antioxidant, and Inflammatory Mediators. Journal of Pharmaceutical Innovation, 20(5), 203. View Source
- [2] Abu Dhabi University Repository. (2025). Grosvenorine (Monk Fruit flavonoid) Attenuates Indomethacin-mediated Gastropathy in Vivo: Role of P53/Bcl-2, Antioxidant, and Inflammatory Mediators. Safety dosage data. View Source
